molecular formula C18H17FN2O4S B10755158 N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B10755158
M. Wt: 376.4 g/mol
InChI Key: VKLQCYYJIRWXHJ-UHFFFAOYSA-N
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Description

N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine (hereafter referred to as Compound A) is a 1,3-oxazole derivative characterized by a central oxazole ring substituted with a 3-fluorophenyl group at the 5-position and an ethanesulfonyl-methoxyphenylamine moiety at the 2-position. Its molecular formula is C₁₈H₁₇FN₂O₄S, with a molecular weight of 392.4 g/mol . The compound has been synthesized via coupling reactions involving LHMDS (lithium hexamethyldisilazide) and subsequent purification via Biotage® flash column chromatography .

Properties

Molecular Formula

C18H17FN2O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-2-methoxyphenyl)-5-(3-fluorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C18H17FN2O4S/c1-3-26(22,23)14-7-8-16(24-2)15(10-14)21-18-20-11-17(25-18)12-5-4-6-13(19)9-12/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

VKLQCYYJIRWXHJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Key structural features :

  • Ethanesulfonyl group at the 5-position of the methoxyphenyl ring.
  • 3-Fluorophenyl substituent on the oxazole ring.
  • Methoxy group at the 2-position of the benzene ring.

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

The oxazole ring’s 5-position is a critical site for structural diversification. Modifications here influence electronic properties, steric bulk, and binding interactions.

Compound Name 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Source
Compound A (Example 141) 3-Fluorophenyl C₁₈H₁₇FN₂O₄S 392.4 δ 9.84 (s, 1H, NH), 7.62 (s, 1H, oxazole-H)
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(3,5-difluorophenyl)-1,3-oxazol-2-amine 3,5-Difluorophenyl C₁₈H₁₆F₂N₂O₄S 410.4 δ 9.81 (s, 1H, NH), 7.82 (d, J=1.8 Hz, aromatic)
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(4-trifluoromethylphenyl)-1,3-oxazol-2-amine 4-Trifluoromethylphenyl C₁₉H₁₇F₃N₂O₄S 442.4 δ 7.59 (s, 1H, oxazole-H), 7.47–7.36 (m, aromatic)
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine 3-(2-Pyridinyl)phenyl C₂₃H₂₁N₃O₄S 435.5 δ 8.71 (d, J=2.2 Hz, pyridine-H), 3.92 (s, OCH₃)

Key Observations :

  • Bulkier substituents (e.g., pyridinyl) introduce steric hindrance but may improve selectivity for specific kinases .

Variations in the Sulfonyl Group

The ethanesulfonyl group is a conserved feature in many analogs, but substituents on the sulfonyl moiety can alter solubility and metabolic stability.

Compound Name Sulfonyl Group Modification Impact on Properties Source
Compound A Ethyl (-SO₂CH₂CH₃) Moderate lipophilicity; balances solubility and membrane permeability
N-[5-(isopropylsulfonyl)-2-methoxyphenyl]-5-(3-pyridin-2-ylphenyl)-1,3-oxazol-2-amine Isopropyl (-SO₂CH(CH₃)₂) Increased steric bulk; may reduce metabolic clearance but lower aqueous solubility
N-[5-(tetrahydrofuran-2-ylsulfonyl)-2-methoxyphenyl]-5-(3-pyridinylphenyl)-1,3-oxazol-2-amine Tetrahydrofuran-2-yl Enhanced solubility due to oxygen-rich heterocycle; potential for improved PK

Key Observations :

  • Branched alkyl groups (e.g., isopropyl) improve metabolic stability but may compromise solubility .
  • Heterocyclic sulfonyl groups (e.g., tetrahydrofuran) enhance polarity, favoring aqueous solubility .

Pharmacological Relevance

For example, N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (Example 142) is annotated in DrugBank (ID: DB07334) as a kinase inhibitor . The 3-fluorophenyl group in Compound A may mimic ATP-binding motifs in kinase domains, a common feature in kinase inhibitors .

Characterization :

  • ¹H NMR : Distinct NH proton at δ ~9.8–9.9 ppm, aromatic protons between δ 7.0–8.8 ppm .
  • HRMS : Confirmation of molecular weight within ±0.001 Da .

Preparation Methods

Thiourea Intermediate Formation

Procedure :

  • Reactants : 2-Aminophenol (1.0 equiv) and 3-fluorophenyl isothiocyanate (1.1 equiv).

  • Conditions : Tetrahydrofuran (THF), room temperature, 2–4 hours.

  • Monitoring : Thin-layer chromatography (TLC) confirms consumption of starting material.

Mechanism :

  • Nucleophilic attack by the amine on isothiocyanate forms a thiourea intermediate.

Oxidative Cyclization to Oxazole

Optimized Conditions :

  • Oxidizing Agent : Iodine (0.6 equiv) with K₂CO₃ (1.1 equiv).

  • Solvent : THF at reflux (65°C), 4–6 hours.

  • Yield : 75–89% after column chromatography (Hexane/EtOAc, 7:3).

Key Data :

ParameterValue
Reaction Time4–6 hours
Temperature65°C
PurificationSilica gel chromatography
Yield82–89%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.38 (m, 2H, Ar-H), 7.22–7.15 (m, 2H, Ar-H), 6.98 (s, 1H, oxazole-H).

  • HRMS : m/z [M + H]⁺ calcd. for C₉H₆FN₂O: 177.0464; found: 177.0466.

Synthesis of 5-(Ethanesulfonyl)-2-Methoxyphenylamine

Sulfonylation of 2-Methoxy-5-Aminophenol

Procedure :

  • Reactants : 2-Methoxy-5-aminophenol (1.0 equiv) and ethanesulfonyl chloride (1.2 equiv).

  • Base : Pyridine (2.0 equiv) in dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Workup : Quench with 1M HCl, extract with DCM, dry over MgSO₄.

Key Data :

ParameterValue
Reaction Time12 hours
Temperature0°C → rt
Yield79%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.5 Hz, 1H), 6.98 (d, J = 8.5 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.12 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.44 (t, J = 7.4 Hz, 3H, CH₃).

Coupling of Oxazol-2-Amine and Sulfonyl Chloride

Sulfonamide Bond Formation

Procedure :

  • Reactants : 5-(3-Fluorophenyl)-1,3-oxazol-2-amine (1.0 equiv) and 5-(ethanesulfonyl)-2-methoxybenzenesulfonyl chloride (1.1 equiv).

  • Base : Pyridine (2.0 equiv) in DCM, room temperature, 12 hours.

  • Purification : Column chromatography (Hexane/EtOAc, 1:1).

Key Data :

ParameterValue
Reaction Time12 hours
Temperaturert
Yield68%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.88–7.82 (m, 2H, Ar-H), 7.54–7.48 (m, 3H, Ar-H), 7.32 (d, J = 8.6 Hz, 1H), 3.94 (s, 3H, OCH₃), 3.24 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.38 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C), 160.3 (C-F), 154.7 (C), 141.2 (C), 130.5 (C), 128.9 (CH), 124.7 (CH), 118.4 (CH), 114.2 (CH), 56.1 (OCH₃), 48.3 (SO₂CH₂), 14.7 (CH₃).

Optimization and Mechanistic Insights

Cyclization Efficiency with BF₃·Et₂O

DFT Studies :

  • Transition State : BF₃·Et₂O lowers the activation energy for cyclization by stabilizing the oxazole intermediate.

  • Solvent Effect : 1,4-Dioxane enhances reaction kinetics compared to ethanol (ΔΔG‡ = −3.2 kcal/mol).

Sulfonylation Selectivity

Base Influence :

  • Pyridine outperforms triethylamine in minimizing side reactions (e.g., over-sulfonylation).

Challenges and Solutions

Regioselectivity in Oxazole Formation

Solution : Electron-deficient aryl isothiocyanates (e.g., 3-fluorophenyl) favor 5-substitution via resonance stabilization of the transition state.

Purification of Polar Intermediates

Method : Ion-exchange chromatography (Dowex 50WX4) effectively isolates sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted phenyl oxazole precursors and sulfonamide intermediates. For example, derivatives with ethanesulfonyl groups are often prepared using sulfonyl chloride intermediates under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Reaction temperature (e.g., reflux at 90°C) and solvent choice (e.g., DMSO/water mixtures) significantly affect crystallinity and purity, as seen in analogous oxadiazole syntheses .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include mean C–C bond lengths (e.g., 0.003 Å accuracy) and R-factors (e.g., <0.05) . Complementary techniques include high-resolution mass spectrometry (HRMS) (e.g., Orbitrap Fusion Lumos with ETD LBP for exact mass determination) and NMR to confirm substituent positions (e.g., methoxy and fluorophenyl groups) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs of this compound?

  • Methodological Answer : Discrepancies in biological data (e.g., anticancer vs. inactive analogs) require systematic structure-activity relationship (SAR) studies. For example, replacing the 3-fluorophenyl group with pyridinyl or biphenyl moieties alters kinase inhibition profiles . Computational docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like EGFR or VEGFR, reconciling divergent experimental results .

Q. How can the metabolic stability of this compound be optimized for in vivo studies?

  • Methodological Answer : Metabolic stability is enhanced by modifying labile groups. For instance, replacing the ethanesulfonyl group with bulkier tert-butyl sulfonyl analogs reduces cytochrome P450-mediated oxidation . Stability assays in liver microsomes (e.g., rat/human S9 fractions) coupled with LC-MS/MS quantification are critical for iterative design .

Q. What advanced chromatographic methods are used to separate enantiomers or diastereomers of this compound?

  • Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA-3) with supercritical fluid chromatography (SFC) achieve baseline separation of stereoisomers. Mobile phase optimization (e.g., CO₂/ethanol with 0.1% trifluoroacetic acid) improves resolution, as demonstrated for oxadiazole analogs .

Key Challenges and Solutions

  • Challenge : Low aqueous solubility limits bioavailability.
    • Solution : Co-crystallization with cyclodextrins or PEGylation improves solubility without compromising activity .
  • Challenge : Off-target toxicity in kinase inhibition.
    • Solution : Selective fluorination at the phenyl ring (e.g., 4-fluoro vs. 3-fluoro) reduces hERG channel binding .

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